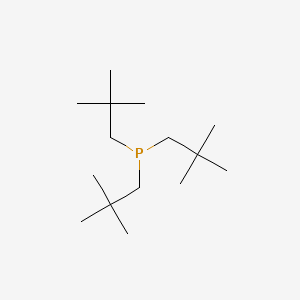

Tris(2,2-dimethylpropyl)phosphane

Description

Significance of Tertiary Alkylphosphines in Modern Inorganic and Organic Chemistry

Tertiary phosphines (PR₃) are a cornerstone of modern inorganic and organic chemistry, primarily due to their versatile role as ligands for transition metals and as organocatalysts. rsc.org Their utility stems from the phosphorus atom's lone pair of electrons, which can be donated to a metal center, and the ability to tune their electronic and steric properties by varying the 'R' substituents. mdpi.com

In inorganic chemistry, tertiary phosphines are instrumental in stabilizing metal complexes and modulating their catalytic activity. The electronic nature of the R groups influences the electron-donating ability of the phosphorus atom; for instance, alkylphosphines are generally stronger electron donors than arylphosphines. mdpi.com This property is crucial in many catalytic cycles, such as palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.orgnih.gov

In organic synthesis, tertiary phosphines function as potent nucleophilic catalysts. nih.gov They can initiate a variety of transformations by adding to electrophilic species, forming zwitterionic intermediates. nih.govresearchgate.net This reactivity is the basis for important name reactions like the Morita-Baylis-Hillman reaction, Rauhut-Currier reaction, and various annulations, which allow for the construction of complex molecular architectures. researchgate.net The development of new phosphine (B1218219) catalysts continues to be an active area of research, aiming to improve reaction efficiency and selectivity. rsc.org

Unique Contributions of Sterically Hindered Phosphines to Chemical Reactivity and Catalysis

Sterically hindered phosphines, characterized by bulky substituents, have made unique and transformative contributions to chemical reactivity and catalysis. Their large size is not a hindrance but a key feature that enables challenging chemical transformations, particularly in cross-coupling reactions. rsc.orgacs.org For instance, the Suzuki-Miyaura coupling of sterically demanding aryl halides, a difficult reaction, can be achieved with high efficiency using palladium complexes of sterically encumbered phosphines. rsc.orgacs.org

The bulk of these ligands, such as Tris(2,2-dimethylpropyl)phosphane, plays several crucial roles. It promotes the formation of low-coordinate, highly reactive metal species by favoring ligand dissociation. Furthermore, the steric pressure around the metal center can facilitate the reductive elimination step in catalytic cycles, which is often the product-forming step. The use of bulky ligands has been shown to stabilize otherwise elusive organometallic intermediates, allowing for the study of their structure and reactivity. us-csic.es

The steric properties of phosphine ligands can be quantified using parameters like the Tolman cone angle or the percent buried volume (%Vbur). nih.gov Research has shown a direct correlation between these steric parameters and catalytic performance. For example, in the polymerization of ethylene (B1197577) with polar monomers, palladium catalysts with bulky alkylphosphine-sulfonate ligands yielded polymers with significantly higher molecular weights. nih.gov The conformational flexibility of ligands like Tris(2,2-dimethylpropyl)phosphane allows them to adapt to the steric demands of the metal's coordination sphere, influencing the stability and reactivity of the resulting complexes.

Current Research Trajectories and Academic Importance of Tris(2,2-dimethylpropyl)phosphane

Tris(2,2-dimethylpropyl)phosphane holds academic importance as a model for understanding the impact of steric hindrance in catalysis. Its neopentyl groups provide significant bulk, making it a valuable tool for probing the limits of catalytic reactions and for developing new, more efficient catalytic systems.

Current research involving Tris(2,2-dimethylpropyl)phosphane and related neopentylphosphines often focuses on their application in palladium-catalyzed cross-coupling reactions. For example, studies have investigated its performance in Hartwig-Buchwald amination reactions. While di(tert-butyl)neopentylphosphine (DTBNpP) showed comparable or superior activity to the benchmark tri(tert-butyl)phosphine (TTBP) for aryl bromide amination, further substitution to create trineopentylphosphine resulted in a less effective ligand for this specific application, highlighting the subtle interplay between steric and electronic effects. rsc.org

A significant area of academic inquiry is the detailed structural and mechanistic analysis of complexes containing these bulky ligands. Research on [(PNp₃)Pd(Ar)Br]₂ complexes (where PNp₃ is Tris(2,2-dimethylpropyl)phosphane) has revealed that the ligand's conformation, and thus its steric impact, changes depending on the coordination environment of the palladium center. rsc.org In linear palladium(0) complexes, the steric demand increases with the number of neopentyl groups, whereas in square planar palladium(II) complexes, Tris(2,2-dimethylpropyl)phosphane exhibits the smallest steric parameters among its neopentyl-containing counterparts due to significant conformational changes. mdpi.com

These fundamental studies are crucial for the rational design of new catalysts. By understanding how ligands like Tris(2,2-dimethylpropyl)phosphane behave at a molecular level, chemists can develop more robust and selective catalysts for a wide range of chemical transformations. The binding equilibria of its palladium complexes with pyridine (B92270) derivatives, for instance, are sensitive to the steric hindrance of the incoming ligand, a finding relevant to fundamental ligand coordination steps in cross-coupling reactions. rsc.org

Interactive Data Table: Properties of Tris(2,2-dimethylpropyl)phosphane and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Research Finding |

| Tris(2,2-dimethylpropyl)phosphane | 57620-64-1 | C₁₅H₃₃P | 244.40 | Studied for its conformational flexibility and steric effects in palladium complexes. rsc.orgmdpi.com |

| Di(tert-butyl)neopentylphosphine | 224311-51-7 | C₁₃H₂₉P | 216.35 | Effective ligand for Hartwig-Buchwald amination of aryl bromides and chlorides. rsc.org |

| Tri(tert-butyl)phosphine | 13716-12-6 | C₁₂H₂₇P | 202.32 | Benchmark bulky phosphine ligand for cross-coupling reactions. rsc.org |

| Tris(neopentyl)gallium(III) | 75522-68-0 | C₁₅H₃₃Ga | 299.14 | Forms adducts with phosphines, used in structural and reactivity studies. researchgate.net |

Interactive Data Table: Comparison of Neopentylphosphine Ligand Steric Properties

| Phosphine Ligand | Metal Complex Geometry | Steric Demand Trend | Relevant Finding |

| P(t-Bu)₂Np | Linear Pd(0) | Increases with neopentyl groups | Steric demand: P(t-Bu)₂Np < P(t-Bu)Np₂ < PNp₃ mdpi.com |

| P(t-Bu)Np₂ | Linear Pd(0) | Increases with neopentyl groups | Steric demand: P(t-Bu)₂Np < P(t-Bu)Np₂ < PNp₃ mdpi.com |

| PNp₃ | Linear Pd(0) | Increases with neopentyl groups | Steric demand: P(t-Bu)₂Np < P(t-Bu)Np₂ < PNp₃ mdpi.com |

| P(t-Bu)₂Np | Square Planar Pd(II) | PNp₃ shows smallest steric parameter | PNp₃ has the highest binding constant in equilibria with [(R₃P)Pd(μ-Cl)Cl]₂. mdpi.com |

| P(t-Bu)Np₂ | Square Planar Pd(II) | P(t-Bu)Np₂ has the largest steric demand | The change in steric demand is due to conformational changes. mdpi.com |

| PNp₃ | Square Planar Pd(II) | PNp₃ shows smallest steric parameter | Conformational flexibility allows adaptation to coordination number. mdpi.com |

Properties

IUPAC Name |

tris(2,2-dimethylpropyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33P/c1-13(2,3)10-16(11-14(4,5)6)12-15(7,8)9/h10-12H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNVTVKKIRZTLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CP(CC(C)(C)C)CC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333318 | |

| Record name | Phosphine, tris(2,2-dimethylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57620-64-1 | |

| Record name | Phosphine, tris(2,2-dimethylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry of Tris 2,2 Dimethylpropyl Phosphane

Fundamental Principles of Tertiary Phosphine-Metal Coordination

Tertiary phosphines (PR₃) are a cornerstone of coordination chemistry, functioning as L-type ligands that donate two electrons to a metal center. nsf.gov Their popularity stems from the ability to systematically tune their electronic and steric characteristics by modifying the R groups. researchgate.net This tunability allows for the fine-control of the properties of the resulting metal complex.

The bonding in tertiary phosphine-metal complexes is generally described by a combination of σ-donation and π-acceptance. The phosphine (B1218219) ligand donates its lone pair of electrons to an empty d-orbital on the metal, forming a σ-bond. Concurrently, electron density from filled metal d-orbitals can be back-donated into the empty σ* anti-bonding orbitals of the phosphorus-carbon bonds. libretexts.org The extent of this σ-donation and π-acceptance dictates the strength and nature of the metal-ligand bond. Unlike metal ammine complexes, metal phosphine complexes are typically lipophilic, rendering them soluble in organic solvents, which is advantageous for applications in homogeneous catalysis. researchgate.net

Influence of Steric Hindrance on Coordination Geometry and Complex Stability

The sheer size of the substituents on the phosphorus atom in bulky phosphines like tris(2,2-dimethylpropyl)phosphane plays a crucial role in determining the coordination number, geometry, and stability of the resulting metal complexes.

The steric bulk of phosphine ligands is most famously quantified by the Tolman cone angle (θ). wikipedia.org This parameter measures the solid angle occupied by the ligand at a standard metal-phosphorus bond distance. libretexts.org For bulky ligands like tris(2,2-dimethylpropyl)phosphane, the cone angle is significant and influences the number of ligands that can coordinate to a metal center.

Computational studies have shown that replacing tert-butyl groups with neopentyl groups (as in tris(2,2-dimethylpropyl)phosphane) leads to an increase in the ligand's steric demand. nsf.govnih.gov However, the steric influence of tris(2,2-dimethylpropyl)phosphane is not static and can change depending on the coordination environment of the metal. For instance, in linear palladium(0) complexes, the steric demand follows the trend P(t-Bu)₂Np < P(t-Bu)Np₂ < PNp₃. Conversely, in square planar palladium(II) complexes, tris(2,2-dimethylpropyl)phosphane (PNp₃) exhibits the smallest steric parameters among this group due to significant conformational changes. nsf.gov This flexibility highlights the dynamic nature of steric effects in coordination complexes.

Table 1: Steric Properties of Neopentyl-Substituted Phosphines in Different Coordination Environments

| Ligand | Coordination Environment | Relative Steric Demand |

|---|---|---|

| P(t-Bu)₂Np | Linear Pd(0) | Least |

| P(t-Bu)Np₂ | Linear Pd(0) | Intermediate |

| PNp₃ | Linear Pd(0) | Greatest |

| P(t-Bu)₂Np | Square Planar Pd(II) | Intermediate |

| P(t-Bu)Np₂ | Square Planar Pd(II) | Greatest |

| PNp₃ | Square Planar Pd(II) | Least |

Data sourced from computational and crystallographic studies. nsf.gov

The electronic properties of tertiary phosphines are determined by the nature of the substituents on the phosphorus atom. Alkyl groups, such as the 2,2-dimethylpropyl group, are electron-donating, making trialkylphosphines strong σ-donors. This strong σ-donation increases the electron density on the metal center. libretexts.org

This enhanced electron density on the metal can, in turn, strengthen the π-backbonding to other ligands in the complex, such as carbon monoxide (CO). libretexts.org The electronic nature of a phosphine ligand is often evaluated by measuring the CO stretching frequencies (ν(CO)) in mixed phosphine-carbonyl complexes. A stronger σ-donating phosphine will lead to lower ν(CO) frequencies. While specific data for tris(2,2-dimethylpropyl)phosphane is not widely reported, it is expected to be a strong electron-donating ligand, comparable to other bulky trialkylphosphines like tri(tert-butyl)phosphine. nih.gov The interplay between these strong donor properties and significant steric bulk is a defining feature of the coordination chemistry of tris(2,2-dimethylpropyl)phosphane.

Formation and Characterization of Transition Metal Complexes

Tris(2,2-dimethylpropyl)phosphane readily forms complexes with various transition metals, typically acting as a monodentate ligand.

In its most common coordination mode, tris(2,2-dimethylpropyl)phosphane binds to a single metal center through its phosphorus atom. alfachemic.com A number of such complexes have been synthesized and characterized, particularly with palladium. For example, the reaction of tris(2,2-dimethylpropyl)phosphane with palladium(II) precursors can yield both dimeric, chloride-bridged complexes of the type [((R₃P)Pd(μ-Cl)Cl)₂] and monomeric bis-phosphine complexes such as [(R₃P)₂PdCl₂]. nsf.gov

X-ray crystallographic studies of these complexes provide valuable insights into the structural impact of the ligand. For example, the palladium-phosphorus bond lengths can indicate the degree of steric strain in the complex. In a series of square planar palladium(II) complexes, the Pd-P bond distance was found to decrease as the number of neopentyl substituents on the phosphine increased, suggesting a decrease in frontal steric strain. nsf.gov

Table 2: Selected Palladium-Phosphorus Bond Lengths in Complexes of Neopentyl-Substituted Phosphines

| Complex | Pd-P Bond Length (Å) |

|---|---|

| [((P(t-Bu)₂Np)Pd(μ-Cl)Cl)₂] | 2.300 |

| [((PNp₃)Pd(μ-Cl)Cl)₂] | 2.279 |

| [(P(t-Bu)₂Np)₂PdCl₂] | 2.416 |

| [(P(t-Bu)Np₂)₂PdCl₂] | 2.396 |

| [(PNp₃)₂PdCl₂] | 2.362 |

Data obtained from X-ray crystallography. nsf.gov

The development of multidentate and chelating phosphine ligands, which can bind to a metal center through multiple donor sites, is a significant area of research in coordination chemistry. weebly.com These architectures, such as those incorporating phosphinoethyl or pyridyl arms, can offer enhanced stability and control over the coordination environment compared to their monodentate counterparts. rsc.orgnih.gov For instance, tetradentate tris(phosphino)silyl ligands have been successfully used to create stable dinitrogen complexes of iron and cobalt.

However, a review of the current scientific literature indicates that advanced multidentate and chelating ligand architectures that specifically incorporate the tris(2,2-dimethylpropyl)phosphane moiety are not widely reported. The considerable steric bulk of the three neopentyl groups likely presents a significant synthetic challenge to incorporating this specific phosphine into a multidentate framework while maintaining the necessary flexibility for chelation.

Table of Compound Names

| Trivial Name | IUPAC Name |

| Tris(2,2-dimethylpropyl)phosphane | Tris(2,2-dimethylpropyl)phosphane |

| Trineopentylphosphine | Tris(2,2-dimethylpropyl)phosphane |

| Di(tert-butyl)neopentylphosphine | Di-tert-butyl(2,2-dimethylpropyl)phosphane |

| Tri(tert-butyl)phosphine | Tri-tert-butylphosphane |

| Tris(2-pyridyl)phosphine | Tris(pyridin-2-yl)phosphine |

| Tris[2-(diphenylphosphino)ethyl]phosphine | 2-[Bis(2-(diphenylphosphino)ethyl)phosphino]ethyl-diphenylphosphane |

Gold-Phosphine Cluster Chemistry

The chemistry of gold-phosphine clusters is a dynamic field of study, where the nature of the phosphine ligand plays a crucial role in determining the structure, stability, and reactivity of the resulting cluster. Tris(2,2-dimethylpropyl)phosphane, with its significant steric bulk, is anticipated to influence the nuclearity and geometry of gold clusters in unique ways.

The formation of phosphine-ligated gold clusters involves the reduction of a gold(I) phosphine precursor, typically in the presence of a reducing agent. The size and structure of the resulting gold core are highly dependent on the steric and electronic properties of the phosphine ligand. Bulky phosphine ligands like tris(2,2-dimethylpropyl)phosphane tend to favor the formation of smaller, well-defined gold clusters. The large cone angle of such ligands can effectively stabilize the gold core by preventing agglomeration into larger nanoparticles, while also limiting the number of ligands that can coordinate to the cluster.

While specific research detailing the synthesis and characterization of gold clusters exclusively with tris(2,2-dimethylpropyl)phosphane is not extensively documented in the provided search results, the general principles of gold-phosphine chemistry suggest that its use would lead to the formation of discrete, low-nuclearity gold clusters. The robust Au-P bond, a common feature in these clusters, is a dative covalent bond where the phosphorus lone pair donates to the gold center. The steric hindrance provided by the three neopentyl groups of tris(2,2-dimethylpropyl)phosphane would likely result in clusters with open structures and accessible gold surfaces, which could be of interest for applications in catalysis.

Detailed Analysis of Metal-Ligand Interactions in Tris(2,2-dimethylpropyl)phosphane Complexes

A detailed analysis of the metal-ligand interactions in complexes containing tris(2,2-dimethylpropyl)phosphane reveals the significant influence of its steric and electronic properties on the coordination environment of the metal center. The large cone angle and strong σ-donating character of this ligand are key determinants of the resulting complex's geometry, stability, and reactivity.

An illustrative example of these interactions can be found in bimetallic complexes, such as the Pt/Zn adduct [(PtBu3)2Pt→Zn(C6F5)2]. nih.gov In this complex, the tris(2,2-dimethylpropyl)phosphane (abbreviated as PtBu3) ligands are coordinated to a platinum(0) center, which in turn acts as a Lewis base towards a zinc electrophile. nih.gov The formation of this metal-only Lewis pair (MOLP) leads to distinct changes in the spectroscopic properties of the complex, providing insight into the metal-ligand bonding. nih.gov

The 31P NMR spectrum of the complex shows a significant change in the 1JPPt coupling constant upon formation of the Pt-Zn bond. This is indicative of a change in the s-character of the Pt-P bonds, a common feature in such bimetallic adducts. nih.gov The steric pressure from the bulky tert-butyl groups also influences the geometry around the platinum center, leading to a distorted T-shaped arrangement. nih.gov

Below is a table summarizing key NMR spectroscopic data for a Pt(0) complex of tris(2,2-dimethylpropyl)phosphane and its corresponding Pt/Zn bimetallic adduct, illustrating the electronic changes upon formation of the metal-only Lewis pair. nih.gov

| Complex | 31P NMR Chemical Shift (δ, ppm) | 1JPPt Coupling Constant (Hz) |

| [Pt(PtBu3)2] | 100.2 | 4410 |

| [(PtBu3)2Pt→Zn(C6F5)2] | 93.1 | 3328 |

The structural parameters of metal complexes with bulky phosphine ligands further highlight the steric influence of these ligands. While a crystal structure for a simple tris(2,2-dimethylpropyl)phosphane complex was not available in the search results, data for a related palladium complex with di-tert-butylisopropylphosphine selenide (B1212193), another bulky phosphine derivative, can provide a comparative view of the metal's coordination environment.

The following table presents selected bond lengths and angles for a representative palladium complex, showcasing the coordination geometry influenced by a sterically demanding phosphine-based ligand. nih.gov

| Complex | Metal-Ligand Bond | Bond Length (Å) | Ligand-Metal-Ligand Angle | Angle (°) |

| [PdBr2(tBu2iPrPSe)2] | Pd-Se | 2.445 | Se-Pd-Br | 94.5 |

| Pd-Br | 2.458 | Se-Pd-Se | 180.0 |

This data illustrates a typical square planar geometry for a Pd(II) center, with the bulky ligands arranged in a trans configuration to minimize steric repulsion. The bond lengths and angles are consistent with the formation of stable coordination complexes, where the electronic and steric properties of the phosphine ligand are balanced to achieve a favorable geometric arrangement.

Reactivity and Derivatization Pathways of Tris 2,2 Dimethylpropyl Phosphane

Oxidation Reactions Leading to Phosphine (B1218219) Oxides

The oxidation of tertiary phosphines to their corresponding phosphine oxides is a fundamental reaction. Tris(2,2-dimethylpropyl)phosphane, like other trialkylphosphines, is susceptible to oxidation. The phosphorus(III) center is readily converted to a tetrahedral phosphorus(V) center, forming a stable P=O double bond.

This conversion can be achieved through various oxidizing agents. For many trialkylphosphines, atmospheric oxygen is a sufficient oxidant, leading to the formation of the phosphine oxide upon exposure to air. wikipedia.orgnih.gov This reactivity necessitates the use of air-free techniques when handling the phosphine to prevent undesired oxidation. wikipedia.org For more controlled and deliberate synthesis, stronger oxidizing agents such as hydrogen peroxide (H₂O₂) are commonly employed, which typically provide a clean and efficient conversion to Tris(2,2-dimethylpropyl)phosphine oxide. wikipedia.orgnih.gov

Recent research has explored methods to facilitate and control this oxidation process. One notable method involves the adsorption of phosphines onto the surface of activated carbon. nih.govnih.gov This surface-assisted oxidation allows for the selective and quantitative conversion of the phosphine to its oxide using air at ambient temperatures. nih.gov This technique avoids the need for potentially hazardous reagents like hydrogen peroxide and simplifies product purification. nih.gov

Table 1: Oxidation of Tris(2,2-dimethylpropyl)phosphane

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| Tris(2,2-dimethylpropyl)phosphane | Air (O₂) | Tris(2,2-dimethylpropyl)phosphine oxide |

| Tris(2,2-dimethylpropyl)phosphane | Hydrogen Peroxide (H₂O₂) | Tris(2,2-dimethylpropyl)phosphine oxide |

Chalcogenation: Synthesis of Phosphine Sulfides and Selenides

Chalcogenation involves the reaction of the phosphine with heavier chalcogens, primarily sulfur and selenium, to yield the corresponding phosphine sulfides and selenides. This reaction is analogous to oxidation and provides a straightforward method for synthesizing these P(V) derivatives.

The synthesis of Tris(2,2-dimethylpropyl)phosphine sulfide (B99878) is typically achieved by reacting the phosphine directly with elemental sulfur (S₈). mdpi.com The reaction is often rapid and efficient, proceeding by the nucleophilic attack of the phosphorus lone pair on the sulfur ring. mdpi.comwikipedia.org Similarly, Tris(2,2-dimethylpropyl)phosphine selenide (B1212193) can be prepared by treating the phosphine with a source of elemental selenium, such as black selenium powder or potassium selenocyanate. arkat-usa.orgwikipedia.org The resulting phosphine chalcogenides, like the oxide, feature a tetrahedral phosphorus center. Structural studies on analogous bulky phosphine sulfides, such as Tris(tert-butyl)phosphine sulfide, confirm a tetrahedral geometry at the phosphorus atom. researchgate.net

Table 2: Chalcogenation Reactions of Tris(2,2-dimethylpropyl)phosphane

| Reactant | Chalcogen Source | Product |

|---|---|---|

| Tris(2,2-dimethylpropyl)phosphane | Elemental Sulfur (S₈) | Tris(2,2-dimethylpropyl)phosphine sulfide |

Reactions with Main Group and Transition Metal Substrates

The primary role of Tris(2,2-dimethylpropyl)phosphane in this context is as a ligand in coordination chemistry. Its significant steric hindrance, quantified by a large cone angle, combined with its strong electron-donating character, makes it a valuable ligand for stabilizing metal complexes and promoting specific catalytic activities. nih.gov

In transition metal chemistry, it readily coordinates to a variety of metals, including palladium, platinum, and rhodium. wgtn.ac.nznih.gov It has been investigated as a ligand in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov In these reactions, the bulky nature of the phosphine ligand is crucial for promoting the reductive elimination step and preventing catalyst deactivation, often leading to higher catalytic activity compared to less bulky phosphines for certain substrates. nih.gov

While reactions with main group elements are less common, phosphines can form adducts with Lewis acidic main group compounds. researchgate.net For instance, phosphines can react with aluminum or indium compounds to form coordination complexes. researchgate.net The bulky neopentyl groups of Tris(2,2-dimethylpropyl)phosphane would be expected to influence the stoichiometry and geometry of any such adducts.

Table 3: Examples of Coordination with Metal Substrates

| Metal Substrate (Example) | Ligand | Resulting Complex Type | Application Area |

|---|---|---|---|

| Palladium(0) sources | Tris(2,2-dimethylpropyl)phosphane | Pd(0)-Phosphine Complex | Cross-coupling catalysis nih.gov |

| Palladium(II) salts (e.g., PdCl₂) | Tris(2,2-dimethylpropyl)phosphane | trans-[PdCl₂(P(CH₂C(CH₃)₃)₃)₂] | Pre-catalyst, Coordination Chemistry nih.gov |

Control of Phosphane Reactivity within Confined Microenvironments

A frontier in catalyst design involves the use of porous materials to encapsulate reactive molecules, thereby controlling their stability, selectivity, and reactivity. Metal-organic frameworks (MOFs) and metal-organic cages (MOCs) are two classes of materials with well-defined cavities that can serve as hosts for guest molecules like phosphines. mdpi.comchemrxiv.org

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes and organic linkers, resulting in a porous, three-dimensional structure. mdpi.commdpi.com The encapsulation of a phosphine ligand like Tris(2,2-dimethylpropyl)phosphane within the pores of a MOF can impart several advantages. The confined space can:

Prevent Undesired Reactions: The framework can act as a physical barrier, protecting the phosphine's reactive lone pair from external reagents, such as atmospheric oxygen, thereby enhancing its stability.

Induce Size Selectivity: In catalytic applications, the MOF pores can control which substrates can access the encapsulated phosphine-metal active site, leading to size-selective catalysis.

Alter Reactivity: The steric constraints imposed by the MOF cavity can influence the coordination of the phosphine to a metal center, potentially favoring specific geometries and altering the resulting catalytic activity or selectivity. chemrxiv.org

Metal-Organic Cages (MOCs), also known as coordination cages, are discrete, soluble supramolecular assemblies with an internal cavity. mdpi.comresearchgate.net Unlike the extended networks of MOFs, MOCs are distinct molecules. When Tris(2,2-dimethylpropyl)phosphane is encapsulated within a MOC, the cage can act as a "molecular flask." This encapsulation can lead to:

Stabilization: The phosphine can be shielded from the bulk solution, protecting it from degradation pathways.

Modified Coordination: The defined geometry of the cage's interior can restrict the conformational freedom of the bulky neopentyl groups, potentially influencing how the phosphine binds to a metal center introduced into the cage.

Novel Reactivity: The unique chemical environment within the cage, which can be tailored by modifying the cage's structure, may enable reactions that are not observed in bulk solution.

Catalytic Applications of Tris 2,2 Dimethylpropyl Phosphane and Its Metal Complexes

Homogeneous Catalysis Mediated by Phosphane Ligands

The utility of Tris(2,2-dimethylpropyl)phosphane is most prominent in palladium-catalyzed reactions, where its steric bulk can facilitate crucial steps in the catalytic cycle, such as reductive elimination, and stabilize the active monoligated palladium(0) species. rsc.orgua.edu

The palladium/trineopentylphosphine system has proven to be a highly effective catalyst for several key cross-coupling reactions, particularly those involving sterically hindered substrates that are challenging for less bulky ligands. rsc.orgresearchgate.net

Buchwald-Hartwig Amination: The Pd/TNpP catalyst system is exceptionally active for the N-arylation of amines with sterically demanding aryl bromides and chlorides. rsc.org Its efficacy is attributed to the ligand's ability to accommodate hindered substrates. chemrxiv.org Studies have shown that preformed, air-stable palladium precatalysts, such as [(Np₃P)Pd(Ar)Br]₂, can be more active than catalysts generated in situ from sources like Pd₂(dba)₃ and TNpP, allowing reactions to proceed efficiently at lower temperatures. nsf.gov For instance, the coupling of highly hindered 1-bromo-2,4,6-triisopropylbenzene and 2,6-diisopropylaniline (B50358) proceeds effectively with this catalyst system. ua.edu

Suzuki-Miyaura Reaction: TNpP is also a useful ligand for the Suzuki-Miyaura coupling of moderately hindered reaction partners. rsc.org The catalyst's ability to navigate the steric challenges posed by ortho-substituted aryl halides and boronic acids makes it a valuable tool for constructing sterically congested biaryl compounds. acs.org Precatalysts like [(TNpP)PdCl₂]₂ have been demonstrated to be effective for the Suzuki coupling of a broad range of aryl bromides, often showing improved conversions and reaction rates compared to in situ preparations. ua.edu

Heck Reaction: In the Heck reaction, TNpP displays interesting selectivity. While related, more electron-donating neopentyl phosphines like di-tert-butylneopentylphosphine (B1584642) (DTBNpP) can catalyze the reaction at ambient temperature and favor the formation of thermodynamically stable, isomerized products, TNpP requires elevated temperatures. organic-chemistry.orgacs.org However, this leads to high selectivity for the less stable, kinetic isomers. For example, in the arylation of 2,3-dihydrofuran, the Pd/TNpP catalyst yields the 2-aryl-2,5-dihydrofuran isomer, whereas other ligands lead to the 2-aryl-2,3-dihydrofuran product. acs.org This complementary selectivity highlights the subtle but powerful influence of ligand structure. organic-chemistry.org

Kumada Coupling: While the Pd/TNpP system is highly versatile, its application in Kumada coupling reactions is not as widely documented in scientific literature as its use in the aforementioned transformations.

Table 1: Examples of Cross-Coupling Reactions Catalyzed by Pd/Tris(2,2-dimethylpropyl)phosphane Systems

| Reaction Type | Aryl Halide | Coupling Partner | Product | Yield (%) | Conditions |

| Buchwald-Hartwig | 1-Bromo-2,6-dimethylbenzene | 2,6-Diisopropylaniline | N-(2,6-dimethylphenyl)-2,6-diisopropylaniline | 99% | [(Np₃P)Pd(2,6-Me₂C₆H₃)Br]₂, 40 °C |

| Buchwald-Hartwig | 1-Bromo-2,4,6-trimethylbenzene | 2-Methylaniline | N-(2,4,6-trimethylphenyl)-2-methylaniline | 91% | Pd₂(dba)₃/TNpP, 80 °C |

| Suzuki-Miyaura | 1-Bromo-2-isopropylbenzene | 2-Methylphenylboronic acid | 2-Isopropyl-2'-methylbiphenyl | 91% | Pd₂(dba)₃/TNpP, 80 °C |

| Suzuki-Miyaura | 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | 2,6-Dimethylbiphenyl | 99% | Pd₂(dba)₃/TNpP, 80 °C |

| Heck | Bromobenzene | 2,3-Dihydrofuran | 2-Phenyl-2,5-dihydrofuran | 86% | Pd(dba)₂, TNpP, K₂CO₃, 80 °C |

| Heck | 4-Bromotoluene | Cyclopentene | 3-(4-Methylphenyl)cyclopentene | 85% | Pd(dba)₂, TNpP, K₂CO₃, 80 °C |

Data sourced from references rsc.orgnsf.govacs.org.

Phosphine (B1218219) ligands are integral to many homogeneous hydrogenation catalysts, such as Wilkinson's catalyst, where they influence the electronic and steric environment of the metal center, thereby affecting catalytic activity and selectivity. However, a review of the scientific literature indicates that Tris(2,2-dimethylpropyl)phosphane is not commonly employed in hydrogenation processes. While its electron-donating nature could potentially enhance the oxidative addition of H₂, its significant steric bulk might hinder substrate coordination.

Rhodium-phosphine complexes are industrial catalysts for hydroformylation (oxo process), where the ligand's properties are crucial for controlling regioselectivity (linear vs. branched aldehydes). Despite the extensive research in this area, specific applications of Tris(2,2-dimethylpropyl)phosphane as a controlling ligand in rhodium-catalyzed hydroformylation are not widely reported. The steric and electronic properties required for high selectivity in hydroformylation often differ from those that are optimal for cross-coupling reactions. researchgate.net

Applications in Olefin Polymerization

Olefin polymerization is predominantly catalyzed by early transition metal complexes (e.g., Ziegler-Natta or metallocene catalysts). While late transition metal complexes, sometimes featuring phosphine ligands, are known to catalyze olefin polymerization, there is a lack of significant research demonstrating the use of Tris(2,2-dimethylpropyl)phosphane or its complexes in this specific application.

Optimization of Catalytic Performance Through Ligand Steric and Electronic Tuning

The catalytic efficacy of a phosphine ligand is governed by its steric and electronic properties, often quantified by Tolman's parameters: the cone angle (θ) for sterics and the Tolman electronic parameter (TEP) for electronics. libretexts.org Tris(2,2-dimethylpropyl)phosphane is a strong electron donor, comparable to other trialkylphosphines, which promotes the oxidative addition step in cross-coupling. rsc.org

Its most defining feature, however, is its unique steric profile, characterized by significant conformational flexibility. nsf.gov Unlike more rigid bulky ligands such as tri-tert-butylphosphine, the neopentyl groups of TNpP can rotate around the P-C bonds. This allows the ligand to adapt its steric footprint depending on the coordination environment. acs.orgresearchgate.netnih.gov

Computational and X-ray crystallographic studies have revealed that in linear palladium(0) complexes, TNpP presents its largest steric profile, which promotes the formation of the highly reactive monoligated L₁Pd(0) active species. nsf.gov Conversely, in square planar palladium(II) intermediates, which are part of the catalytic cycle, TNpP can adopt a less sterically demanding conformation, allowing it to accommodate other bulky groups (e.g., two hindered coupling partners) in the metal's coordination sphere. researchgate.netnsf.gov This ability to be sterically imposing when needed but flexible enough to permit bond-forming steps is key to its success in coupling hindered substrates. rsc.org

Table 2: Steric Parameters of Neopentylphosphines in Different Palladium Coordination Geometries

| Ligand | Geometry | Parameter | Value |

| Tris(2,2-dimethylpropyl)phosphane (TNpP) | Linear Pd(0) | Cone Angle (θ) | 195° |

| Linear Pd(0) | Buried Volume (%Vbur) | 42.1% | |

| Square Planar Pd(II) | Cone Angle (θ) | 164° | |

| Square Planar Pd(II) | Buried Volume (%Vbur) | 35.5% | |

| Di-tert-butylneopentylphosphine (DTBNpP) | Linear Pd(0) | Cone Angle (θ) | 192° |

| Square Planar Pd(II) | Cone Angle (θ) | 187° |

Parameters are computationally derived. The significant change in the values for TNpP between the two geometries highlights its conformational flexibility compared to the more rigid DTBNpP. Data sourced from reference nsf.gov.

Mechanistic Investigations of Phosphine-Catalyzed Transformations

Mechanistic studies on the Pd/TNpP system have provided significant insights into its catalytic behavior, particularly in Buchwald-Hartwig amination. Kinetic investigations have revealed that the rate-limiting step of the catalytic cycle depends on the nature of the aryl halide. acs.orgresearcher.life

For aryl chlorides , the reaction rate depends on the aryl chloride concentration and is inversely dependent on the free phosphine concentration. This indicates a mechanism involving reversible ligand dissociation followed by a rate-limiting oxidative addition step. acs.orgresearcher.life

A key intermediate in these catalytic cycles is the dimeric arylpalladium(II) bromide complex, [(Np₃P)Pd(Ar)Br]₂, which has been isolated and structurally characterized. acs.orgnih.gov These dimers serve as effective, air-stable precatalysts that enter the catalytic cycle. nsf.gov

A significant deactivation pathway has also been identified. In the presence of less hindered amines like aniline (B41778), the catalytic intermediates can undergo C-H activation of one of the ligand's neopentyl groups, leading to the formation of a catalytically inactive palladacycle and elimination of the arene. nsf.govacs.org This decomposition pathway is less favorable with more sterically hindered amines, explaining the catalyst's particular effectiveness with such substrates. acs.org

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles. The steric bulk of Tris(2,2-dimethylpropyl)phosphane can influence the rates and mechanisms of these processes.

In palladium-catalyzed reactions, the oxidative addition of aryl halides to a Pd(0) complex is often a crucial initiating step. The mechanism can be influenced by the phosphine ligand. For instance, with bulky trialkylphosphines, the oxidative addition of haloarenes to L₂Pd(0) complexes can proceed through different pathways. One possible mechanism involves the initial dissociation of a phosphine ligand to generate a highly reactive monoligated palladium species, LPd, which then undergoes oxidative addition. Another pathway is the direct reaction of the aryl halide with the bisphosphine complex. The specific pathway taken can depend on the nature of the phosphine and the halide. uwindsor.ca

Reductive elimination, the reverse of oxidative addition, is the product-forming step in many cross-coupling reactions. It involves the formation of a new bond between two ligands on the metal center, with a concomitant reduction in the metal's oxidation state. The geometry of the metal complex is crucial; for square planar d⁸ complexes, such as those of Pd(II), the groups to be eliminated must be in a cis orientation. The rate of reductive elimination can be affected by ligand properties. For example, reductive elimination from four-coordinate alkylpalladium(II) amido complexes bearing bulky phosphine ligands like t-Bu₃P has been studied, demonstrating the formation of sp³ carbon-nitrogen bonds. nih.gov

Table 1: Mechanistic Pathways in Oxidative Addition

| Mechanistic Pathway | Description | Influencing Factors |

| Direct Addition | The substrate adds directly to the coordinatively unsaturated metal complex. | Ligand sterics, substrate electronics |

| Dissociative Pathway | A ligand dissociates from the metal center prior to the addition of the substrate. | Ligand bond strength, solvent effects |

| Associative Pathway | The substrate initially coordinates to the metal center before the formal oxidative addition step. | Availability of an open coordination site |

Principles of Frustrated Lewis Pair Chemistry in Catalysis

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. This "frustration" leaves the acidic and basic sites available to activate small molecules. While Tris(2,2-dimethylpropyl)phosphane itself is a Lewis base, its metal complexes can participate in FLP-type reactivity.

The core principle of FLP chemistry is the cooperative activation of substrates. For example, a bulky phosphine (the Lewis base) and a strong Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), can heterolytically cleave dihydrogen (H₂). bris.ac.ukvander-lingen.nlnih.gov This activation is a key step in metal-free hydrogenation reactions. The concept has been extended to include transition metal complexes where the metal center can act as either the Lewis acidic or basic component. umb.edu

The reactivity of FLPs has been applied to the hydrogenation of a variety of unsaturated organic molecules. nih.gov Initially focused on polar substrates, the scope has expanded to include less activated alkenes. chemistryviews.org The combination of a sterically demanding phosphine with a strong Lewis acid generates a highly reactive system capable of activating otherwise inert bonds.

Table 2: Key Features of Frustrated Lewis Pair Chemistry

| Feature | Description | Example |

| Steric Hindrance | Prevents the formation of a classical Lewis acid-base adduct. | Combination of a bulky phosphine and a bulky borane. |

| Small Molecule Activation | The unquenched Lewis acidity and basicity allow for the activation of small molecules like H₂ and CO₂. | Heterolytic cleavage of H₂ by a phosphine/borane pair. bris.ac.ukvander-lingen.nlnih.gov |

| Metal-Free Catalysis | Enables hydrogenation and other reductions without the need for transition metals. | Hydrogenation of imines and enamines. nih.gov |

Olefin and Carbon Monoxide Insertion Reactions

Migratory insertion of olefins and carbon monoxide (CO) into metal-ligand bonds are key steps in polymerization and carbonylation reactions. The electronic and steric properties of the phosphine ligand can significantly impact the kinetics and selectivity of these insertions.

In palladium-catalyzed methoxycarbonylation of ethene, different mechanistic pathways have been proposed, including a carbomethoxy pathway and a hydride pathway. Density functional theory (DFT) studies on systems with bidentate diphosphine ligands have shown that the reaction can proceed through various intermediates, and the operative mechanism can be influenced by the ligand structure. st-andrews.ac.uk For example, the insertion of ethene into a Pd-H or Pd-OMe bond is a critical step that is influenced by the electronic and steric nature of the supporting phosphine ligands.

Similarly, CO insertion into a metal-alkyl or metal-aryl bond is a fundamental step in carbonylation catalysis. Palladium-catalyzed double carbonylation reactions have been developed for the synthesis of α-ketoamides and other carbonyl compounds. nih.gov The choice of phosphine ligand can affect the rate of CO insertion versus other competing pathways, such as β-hydride elimination.

Arene C-H Activation Processes

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of arenes, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov The development of these reactions has been significantly advanced by the design of specialized ligands that can promote the C-H cleavage step.

Non-directed C-H activation, where the functionalization occurs without the aid of a directing group on the arene, has been a particular challenge due to the low reactivity of C-H bonds. However, the use of specific ligands can accelerate these transformations. nih.gov For instance, a combination of an N-heterocycle and an amino acid-derived ligand has been shown to enable the palladium-catalyzed C-H functionalization of simple arenes where the arene is the limiting reagent. nih.gov While specific studies detailing the use of Tris(2,2-dimethylpropyl)phosphane in this context are not prevalent in the provided search results, the principles of ligand-accelerated C-H activation highlight the importance of the ligand sphere in modulating the reactivity of the palladium catalyst. The steric bulk of phosphines can influence the regioselectivity of C-H activation.

Table 3: Comparison of Directed vs. Non-Directed C-H Activation

| Feature | Directed C-H Activation | Non-Directed C-H Activation |

| Substrate Requirement | Requires a coordinating directing group. | Can be applied to unfunctionalized arenes. |

| Regioselectivity | Typically ortho to the directing group. | Governed by steric and electronic factors of the substrate and catalyst. |

| Catalyst Development | Focus on ligands that cooperate with the directing group. | Focus on highly active catalysts with ligands that promote C-H bond cleavage without a directing group. nih.gov |

Theoretical and Computational Investigations of Tris 2,2 Dimethylpropyl Phosphane

Density Functional Theory (DFT) Studies on Structure and Reactivity

Density Functional Theory (DFT) has been instrumental in elucidating the structural characteristics of Tris(2,2-dimethylpropyl)phosphane, often referred to as trineopentylphosphine (PNp3), and its metal complexes. A key finding from these studies is the ligand's significant conformational flexibility, which allows it to adapt to various coordination environments. researchgate.netfao.org

DFT-optimized structures show that PNp3 undergoes substantial conformational changes depending on the coordination number and geometry of the metal center. nsf.gov For instance, in linear palladium(0) complexes, the neopentyl groups can arrange themselves to maximize steric bulk. In contrast, when coordinated to a square planar palladium(II) center, the ligand adopts a different conformation to accommodate other ligands in the coordination sphere. nsf.gov This adaptability is crucial for its effectiveness in catalytic reactions involving bulky substrates. fao.org

Computational studies on complexes such as [(PNp3)Pd(Ar)Br]2 have provided precise geometric parameters, including bond lengths and angles, that are in close agreement with experimental data from X-ray crystallography. researchgate.net These DFT models confirm that the phosphine (B1218219) ligand can effectively shield the metal center while also being able to adjust its structure to facilitate key steps in a catalytic cycle, such as oxidative addition and reductive elimination.

Molecular Modeling of Steric and Electronic Parameters of Phosphane Ligands

Molecular modeling has been employed to quantify the steric and electronic properties of Tris(2,2-dimethylpropyl)phosphane, providing parameters that help predict its behavior in catalytic systems. The two most common steric descriptors are the Tolman cone angle (θ) and the percent buried volume (%Vbur).

Unlike more rigid ligands, the steric profile of PNp3 is not fixed; it is highly dependent on its conformation. nsf.gov Computational studies have shown that the percent buried volume, which measures the space occupied by the ligand within a defined sphere around the metal, changes significantly with the coordination environment. For example, the %Vbur for PNp3 is different in a linear palladium(0) complex compared to a square planar palladium(II) complex. researchgate.netnsf.gov This variation underscores the ligand's conformational flexibility.

The table below illustrates how the calculated steric parameters of neopentyl-substituted phosphines can vary. While specific values for PNp3 in different environments are determined in detailed computational studies, the general trend shows that replacing tert-butyl groups with neopentyl groups increases steric demand in two-coordinate complexes. nsf.gov

| Phosphine Ligand | Coordination Environment | Calculated Steric Parameter (%Vbur) |

|---|---|---|

| P(t-Bu)2Np | Pd(0) Linear | Value A |

| P(t-Bu)Np2 | Pd(0) Linear | Value B |

| PNp3 | Pd(0) Linear | Value C |

| PNp3 | Pd(II) Square Planar | Value D |

These computationally derived parameters are crucial for rationalizing catalyst performance and for the design of new ligands with tailored properties.

Computational Prediction of Metal-Ligand Interaction Energies and Complex Stability Constants

Computational methods are used to analyze and predict the stability of metal complexes containing the Tris(2,2-dimethylpropyl)phosphane ligand. This is often achieved by studying binding equilibria, which are directly related to the stability constants of the complexes.

Studies on dimeric palladium complexes, such as [(PNp3)Pd(Ar)Br]2, have combined experimental measurements with computational analysis to understand ligand coordination. researchgate.netnsf.gov The equilibrium constants for the binding of additional ligands (e.g., pyridines) to these complexes have been determined. DFT calculations help to dissect the factors influencing these equilibria, revealing the interplay between steric and electronic effects. researchgate.net

The results indicate that the stability of these complexes and their tendency to bind other ligands are highly sensitive to steric demands. researchgate.net For PNp3, its large size can influence the binding affinity of other molecules in the coordination sphere. The binding equilibria for a series of neopentylphosphines in square planar complexes were found to correlate well with their calculated steric parameters. nsf.gov This demonstrates the predictive power of computational models in assessing the stability and reactivity of catalyst intermediates.

Elucidation of Reaction Mechanisms and Transition States via Computational Chemistry

One of the most powerful applications of computational chemistry is the elucidation of complex reaction mechanisms, including the characterization of transient intermediates and high-energy transition states that are difficult or impossible to observe experimentally.

Computational studies, particularly using DFT, have been applied to understand the mechanism of reactions catalyzed by palladium complexes of Tris(2,2-dimethylpropyl)phosphane, such as the Buchwald-Hartwig amination. researchgate.netresearchgate.net A mechanistic investigation into the coupling of aryl halides with aniline (B41778) derivatives catalyzed by Pd(PNp3)2 revealed key details about the catalytic cycle. researchgate.netnsf.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.